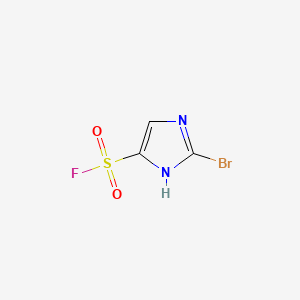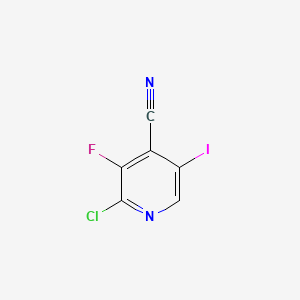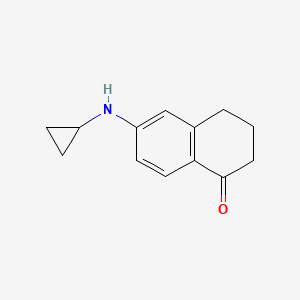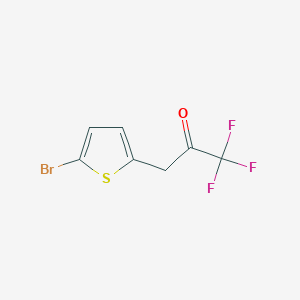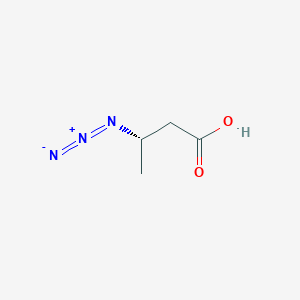
(3S)-3-azidobutanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-azidobutanoicacid is an organic compound characterized by the presence of an azido group (-N₃) attached to the third carbon of a butanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-azidobutanoicacid typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where a halogenated butanoic acid derivative, such as (3S)-3-bromobutanoic acid, is treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the azidation process, as handling azides can be hazardous due to their potential explosiveness.
化学反応の分析
Types of Reactions
(3S)-3-azidobutanoicacid undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: The azido group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium azide (NaN₃), dimethylformamide (DMF)
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition
Major Products Formed
Reduction: (3S)-3-aminobutanoic acid
Cycloaddition: Triazole derivatives
科学的研究の応用
(3S)-3-azidobutanoicacid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of triazole-containing compounds.
Biology: Employed in bioconjugation techniques, where the azido group can be used for click chemistry to attach biomolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of (3S)-3-azidobutanoicacid largely depends on the specific reactions it undergoes. For instance, in click chemistry, the azido group reacts with alkynes to form stable triazole rings. This reaction is facilitated by copper(I) catalysts, which activate the azido group and the alkyne, allowing for the formation of the triazole ring.
類似化合物との比較
Similar Compounds
(3S)-3-bromobutanoic acid: A precursor in the synthesis of (3S)-3-azidobutanoicacid.
(3S)-3-aminobutanoic acid: A reduction product of this compound.
(3S)-3-hydroxybutanoic acid: Another similar compound with a hydroxyl group instead of an azido group.
Uniqueness
This compound is unique due to the presence of the azido group, which imparts distinct reactivity, particularly in cycloaddition reactions. This makes it a valuable compound in the synthesis of triazole derivatives and in bioconjugation applications.
特性
分子式 |
C4H7N3O2 |
|---|---|
分子量 |
129.12 g/mol |
IUPAC名 |
(3S)-3-azidobutanoic acid |
InChI |
InChI=1S/C4H7N3O2/c1-3(6-7-5)2-4(8)9/h3H,2H2,1H3,(H,8,9)/t3-/m0/s1 |
InChIキー |
WOYHANJHXJPFIW-VKHMYHEASA-N |
異性体SMILES |
C[C@@H](CC(=O)O)N=[N+]=[N-] |
正規SMILES |
CC(CC(=O)O)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B13553999.png)
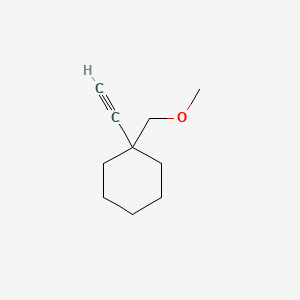
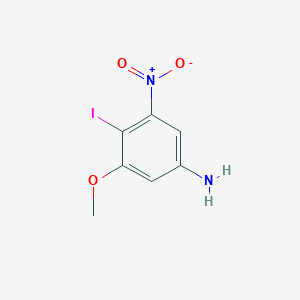
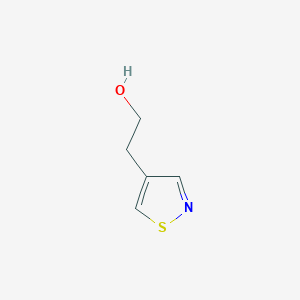
![Tert-butyl 4-[(3-hydroxyphenyl)methyl]piperidine-1-carboxylate](/img/structure/B13554013.png)
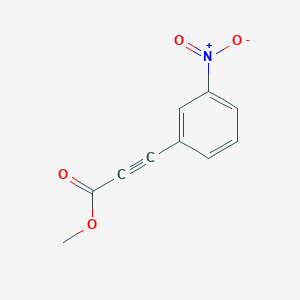
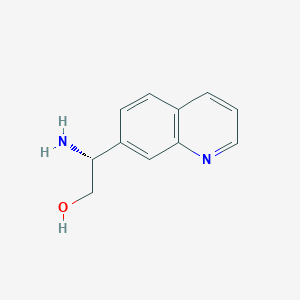
![7-Iodoimidazo[2,1-f][1,2,4]triazin-4-ol](/img/structure/B13554034.png)
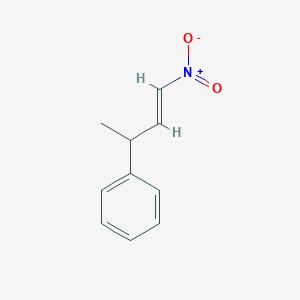
![Tert-butyl 3-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13554037.png)
